Cas no 2138054-33-6 (1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline)

1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline 化学的及び物理的性質
名前と識別子
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- EN300-1167250
- 1-(4-nitrobenzenesulfonyl)-decahydroquinoxaline
- 2138054-33-6
- 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline
-
- インチ: 1S/C14H19N3O4S/c18-17(19)11-5-7-12(8-6-11)22(20,21)16-10-9-15-13-3-1-2-4-14(13)16/h5-8,13-15H,1-4,9-10H2
- InChIKey: HDUOMRPKZOQVPB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNC2CCCCC12)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.10962727g/mol
- どういたいしつりょう: 325.10962727g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 505
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 104Ų
1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167250-250mg |
2138054-33-6 | 250mg |
$708.0 | 2023-10-03 | |||
Enamine | EN300-1167250-1000mg |
2138054-33-6 | 1000mg |
$770.0 | 2023-10-03 | |||
Enamine | EN300-1167250-50mg |
2138054-33-6 | 50mg |
$647.0 | 2023-10-03 | |||
Enamine | EN300-1167250-500mg |
2138054-33-6 | 500mg |
$739.0 | 2023-10-03 | |||
Enamine | EN300-1167250-100mg |
2138054-33-6 | 100mg |
$678.0 | 2023-10-03 | |||
Enamine | EN300-1167250-2500mg |
2138054-33-6 | 2500mg |
$1509.0 | 2023-10-03 | |||
Enamine | EN300-1167250-1.0g |
2138054-33-6 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1167250-10000mg |
2138054-33-6 | 10000mg |
$3315.0 | 2023-10-03 | |||
Enamine | EN300-1167250-5000mg |
2138054-33-6 | 5000mg |
$2235.0 | 2023-10-03 |
1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
4. Book reviews
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1-(4-Nitrobenzenesulfonyl)-decahydroquinoxalineに関する追加情報
1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline: A Comprehensive Overview
The compound 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline (CAS No. 2138054-33-6) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is a derivative of decahydroquinoxaline, a bicyclic structure that has gained attention due to its unique properties and versatility in chemical synthesis. The substitution of the sulfonyl group at the 4-nitrobenzene position introduces additional functionality, making this compound a valuable tool in modern chemistry.
Decahydroquinoxaline itself is a saturated version of quinoxaline, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The saturation of the ring system in decahydroquinoxaline imparts it with different electronic and physical properties compared to its unsaturated counterpart. This makes it an attractive substrate for further functionalization. The introduction of the 4-nitrobenzenesulfonyl group adds electron-withdrawing effects, which can influence the reactivity and stability of the molecule.
Recent studies have explored the synthesis and characterization of 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline in detail. Researchers have employed various synthetic strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound efficiently. The use of advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography has provided insights into its molecular structure and conformational preferences.
The applications of 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline span across multiple fields. In medicinal chemistry, this compound has been investigated as a potential lead for drug development due to its ability to modulate specific biological targets. Its electron-deficient sulfonyl group can serve as a binding motif for various biomolecules, making it a promising candidate for designing bioactive compounds.
In materials science, the compound has shown potential as a building block for constructing advanced materials with tailored properties. Its rigid bicyclic structure and functional substituents make it suitable for applications in polymer chemistry and nanotechnology. Researchers have also explored its use in catalysis, where it has demonstrated catalytic activity in certain organic transformations.
From an environmental perspective, the synthesis and handling of 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline must adhere to stringent safety protocols to minimize ecological impact. Studies have been conducted to assess its biodegradability and toxicity profiles, ensuring that its use aligns with sustainable chemical practices.
In conclusion, 1-(4-Nitrobenzenesulfonyl)-decahydroquinoxaline (CAS No. 2138054-33-6) represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in contemporary chemical research.
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